molecular formula C28H30N2O3 B6545594 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-phenylpiperazine CAS No. 946275-24-7

1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-phenylpiperazine

Cat. No.: B6545594
CAS No.: 946275-24-7
M. Wt: 442.5 g/mol
InChI Key: NGNXLUBTYNGOGI-UHFFFAOYSA-N
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Description

This compound features a benzoyl group substituted at the 4-position with a [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl moiety and a 4-phenylpiperazine moiety. The 2,3-dihydrobenzofuran component introduces rigidity and lipophilicity, while the dimethyl group enhances steric hindrance and metabolic stability.

Properties

IUPAC Name

[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3/c1-28(2)19-23-7-6-10-25(26(23)33-28)32-20-21-11-13-22(14-12-21)27(31)30-17-15-29(16-18-30)24-8-4-3-5-9-24/h3-14H,15-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNXLUBTYNGOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-phenylpiperazine typically involves multiple steps, including the formation of the benzofuran core, the introduction of the benzoyl group, and the coupling with phenylpiperazine. Typical reactions used are:

  • Step 1: : Synthesis of 2,3-dihydro-2,2-dimethylbenzofuran

    • Reagents: Acetophenone derivatives, base (e.g., sodium hydride)

    • Conditions: Solvent (e.g., THF), inert atmosphere (e.g., nitrogen)

  • Step 2: : Introduction of the benzoyl moiety

    • Reagents: Benzoyl chloride, catalyst (e.g., pyridine)

    • Conditions: Room temperature, organic solvent (e.g., dichloromethane)

  • Step 3: : Coupling with phenylpiperazine

    • Reagents: 4-phenylpiperazine, coupling agent (e.g., EDCI)

    • Conditions: Solvent (e.g., DMF), ambient temperature

Industrial Production Methods: For large-scale production, continuous flow reactors may be employed to streamline the synthetic process. The use of automated systems ensures consistent quality and yields.

Types of Reactions

  • Oxidation: : Under oxidative conditions, the compound may form various oxygenated derivatives.

    • Reagents: KMnO₄, H₂O₂

  • Reduction: : Reduction can break specific bonds within the structure, leading to simpler analogs.

    • Reagents: LiAlH₄, H₂ gas with catalyst

    • Reagents: Halogens, nucleophiles (e.g., amines)

Major Products: Products of these reactions include modified benzofuran derivatives, various substituted phenylpiperazine analogs, and complex molecular frameworks with potential biological activity.

Scientific Research Applications

Chemistry: : Used as a precursor for synthesizing more complex molecules in organic synthesis. Biology : Studied for its interaction with biological macromolecules. Medicine Industry : Utilized in the development of new materials and chemical processes.

Mechanism of Action

Molecular Targets and Pathways: The compound's mechanism of action often involves binding to specific receptors or enzymes in biological systems. For instance, it may interact with neurotransmitter receptors in the brain, influencing neuronal activity and signaling pathways.

Similar Compounds

  • 1-Benzoyl-4-phenylpiperazine

  • 1-(4-Benzoylbenzyl)-4-phenylpiperazine

Uniqueness: The presence of the benzofuran moiety distinguishes 1-(4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-phenylpiperazine from similar compounds

Biological Activity

The compound 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-phenylpiperazine is a hybrid molecule that incorporates elements of benzofuran and piperazine. This structure suggests potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula for the compound is C26H25NO4C_{26}H_{25}N_{O_{4}} with a molecular weight of 415.49 g/mol. The compound features a complex structure that includes a benzofuran moiety linked to a piperazine ring, which is known for its pharmacological properties.

PropertyValue
Molecular Weight415.49 g/mol
Molecular FormulaC26H25NO4
LogP4.88
Polar Surface Area50.854
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anti-inflammatory Activity

Research has demonstrated that compounds similar to This compound exhibit significant anti-inflammatory properties. A study screening various benzofuran-piperazine hybrids showed that certain derivatives effectively inhibited nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, with an IC50 value of 5.28μM5.28\,\mu M . This suggests that the compound may modulate inflammatory pathways.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have indicated that derivatives containing the benzofuran and piperazine moieties exhibit cytotoxic effects against various human cancer cell lines, including A549 (lung cancer) and SGC7901 (gastric cancer). One study reported IC50 values of 0.12μM0.12\,\mu M for A549 cells and 2.75μM2.75\,\mu M for SGC7901 cells . These findings highlight the compound's potential as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

The presence of specific substituents in the structure of the compound is crucial for its biological activity. The incorporation of a keto group has been identified as significant for enhancing both anti-inflammatory and anticancer activities . This relationship underscores the importance of molecular design in developing effective therapeutic agents.

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of similar compounds:

  • Benzofuran-Piperazine Derivatives : A series of derivatives were synthesized and tested for their ability to inhibit NO production and exhibit cytotoxicity against cancer cell lines .
  • Hybrid Compounds : Research focused on hybrid compounds combining benzofuran with various aryl groups demonstrated promising results in reducing inflammation and inhibiting tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling insights into structure-activity relationships (SAR):

Table 1: Structural and Pharmacological Comparisons

Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Notes Reference
1-(4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-phenylpiperazine Benzoyl + 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy + 4-phenylpiperazine 444.52 (estimated) Enhanced lipophilicity and metabolic stability due to dimethyl-dihydrobenzofuran.
1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]-4-phenylpiperazine 2,3-Dihydrobenzofuran-2-ylmethyl + 4-phenylpiperazine 308.40 Simpler structure; lacks benzoyl group. Potential dopamine receptor modulation.
1-{4-[(2,4-Dichlorophenoxy)methyl]benzoyl}-4-phenylpiperazine Benzoyl + 2,4-dichlorophenoxy + 4-phenylpiperazine 441.35 Halogen substitution may increase toxicity; reduced metabolic stability.
1-(4-Fluorobenzoyl)-4-(4-methoxyphenyl)piperazine 4-Fluorobenzoyl + 4-methoxyphenylpiperazine 344.38 Methoxy group enhances solubility; fluorobenzoyl may improve CNS penetration.
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide Pentanamide linker + dichlorophenylpiperazine + pyridinylphenyl 498.40 Extended linker may reduce blood-brain barrier permeability.
1-(2-Hydroxybenzoyl)-4-(4-methoxyphenyl)piperazine 2-Hydroxybenzoyl + 4-methoxyphenylpiperazine 330.38 Hydroxy group facilitates hydrogen bonding; potential serotonin receptor affinity.

Key Observations

Dihydrobenzofuran vs. Phenoxy Substitutions: The dimethyl-dihydrobenzofuran moiety in the target compound provides greater rigidity and steric hindrance compared to the flexible phenoxy group in 1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-phenylpiperazine . This likely enhances metabolic stability and receptor-binding specificity. In contrast, halogenated phenoxy groups (e.g., 2,4-dichlorophenoxy) may confer higher toxicity due to bioaccumulation risks .

Benzoyl vs. Alternative Acyl Groups: The benzoyl group in the target compound contrasts with the hydroxybenzoyl group in 1-(2-hydroxybenzoyl)-4-(4-methoxyphenyl)piperazine . Fluorinated benzoyl derivatives (e.g., 4-fluorobenzoyl) exhibit improved pharmacokinetics due to enhanced lipophilicity and CNS penetration .

Piperazine Substitutions: The 4-phenylpiperazine moiety is conserved across all compounds, suggesting a shared mechanism of action via monoamine receptor modulation (e.g., dopamine D3 or serotonin 5-HT1A) . Methoxy-substituted phenylpiperazines (e.g., 4-methoxyphenyl) demonstrate increased solubility but reduced blood-brain barrier penetration compared to unsubstituted phenyl groups .

Linker Variations :

  • Compounds with extended linkers (e.g., pentanamide in ) show reduced CNS activity due to decreased bioavailability, emphasizing the importance of compact molecular design .

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